molecular formula C8H11N3O4S B3830437 4-AMINO-N,N-DIMETHYL-3-NITROBENZENE-1-SULFONAMIDE CAS No. 57824-29-0

4-AMINO-N,N-DIMETHYL-3-NITROBENZENE-1-SULFONAMIDE

Cat. No.: B3830437
CAS No.: 57824-29-0
M. Wt: 245.26 g/mol
InChI Key: QUBSAGHTZIZCBS-UHFFFAOYSA-N
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Description

4-Amino-N,N-dimethyl-3-nitrobenzene-1-sulfonamide is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry and biochemical research. This compound features the classic sulfonamide structure, characterized by a benzene ring substituted with an amine group, a nitro group, and a sulfonamide functional group where the nitrogen is dimethylated. The presence of both electron-donating (amino) and electron-withdrawing (nitro, sulfonamide) groups on the aromatic ring makes this molecule a valuable intermediate for further chemical transformations and structure-activity relationship (SAR) studies. Sulfonamides are well-established as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase (DHPS), which is essential for folate synthesis . This mechanism confers broad-spectrum antibacterial activity against many gram-positive and gram-negative bacteria . Researchers can utilize this compound as a core scaffold for developing new antibacterial agents to address the growing challenge of antibiotic resistance . Beyond its direct antibacterial potential, the chemical structure of this sulfonamide, particularly the N,N-dimethyl group, may also be investigated for its potential in designing molecules with other pharmacological activities, such as anti-carbonic anhydrase properties, which are relevant for conditions like glaucoma and inflammation . The nitro group on the benzene ring offers a versatile handle for synthetic modification, for instance, through reduction to an aniline, enabling the generation of a diverse library of derivatives for high-throughput screening and drug discovery programs. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-amino-N,N-dimethyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c1-10(2)16(14,15)6-3-4-7(9)8(5-6)11(12)13/h3-5H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBSAGHTZIZCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10321298
Record name MLS000757123
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Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57824-29-0
Record name MLS000757123
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000757123
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10321298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 Amino N,n Dimethyl 3 Nitrobenzene 1 Sulfonamide and Its Precursors

Classical Approaches to Benzene (B151609) Sulfonamide Synthesis

The construction of the benzenesulfonamide (B165840) core is a foundational aspect of the synthesis. Classical methods provide robust and well-established pathways to introduce the sulfonamide moiety onto the aromatic ring and subsequently modify it.

Chlorosulfonation and Amination Routes

A primary and widely utilized method for preparing arylsulfonamides involves a two-step sequence: electrophilic chlorosulfonation of an aromatic ring followed by amination of the resultant sulfonyl chloride. The first step, chlorosulfonation, typically employs chlorosulfonic acid (ClSO₃H) to install the sulfonyl chloride (-SO₂Cl) group onto the benzene ring.

The subsequent amination is accomplished by reacting the sulfonyl chloride intermediate with a suitable amine. In the context of synthesizing the target molecule's precursors, such as N,N-dimethyl-4-nitrobenzene-1-sulfonamide, 4-nitrobenzenesulfonyl chloride is treated with a solution of dimethylamine (B145610). chemicalbook.com This reaction proceeds efficiently, with the nucleophilic dimethylamine displacing the chloride on the sulfonyl group to form the stable N,N-dimethylsulfonamide. chemicalbook.com For instance, a reported synthesis achieved a 96% yield by reacting 4-nitrobenzenesulfonyl chloride with dimethylamine in tetrahydrofuran (B95107) (THF) at temperatures ranging from 0°C to room temperature. chemicalbook.com

Nitration of Sulfonamide Scaffolds

The introduction of a nitro group onto a pre-existing sulfonamide scaffold is a key electrophilic aromatic substitution reaction. The success of this step depends on the directing effects of the substituents already present on the aromatic ring. The sulfonamide group is recognized as an ortho-, para- directing group for electrophilic aromatic substitution. researchgate.net

The standard nitration of benzene involves the use of a mixture of concentrated nitric acid and sulfuric acid, which generates the potent electrophile, the nitronium ion (NO₂⁺). libretexts.orgyoutube.com For more functionalized and potentially sensitive sulfonamide substrates, milder and more selective nitrating agents are often required. A methodology has been developed for the efficient and chemoselective mono-nitration of aromatic sulfonamides using tert-butyl nitrite. nih.gov This method exhibits a high degree of selectivity for sulfonamide-functionalized aryl systems, even when other sensitive functionalities are present. nih.gov

Strategies for N-Alkylation of Sulfonamide Nitrogen

The N,N-dimethyl functionality on the sulfonamide nitrogen can be introduced either by using dimethylamine in the amination step (as described in 2.1.1) or by alkylating a primary (-SO₂NH₂) or secondary (-SO₂NHR) sulfonamide. Classical N-alkylation methods often involve the use of alkyl halides. acs.org However, contemporary synthetic chemistry has moved towards more efficient and environmentally benign strategies.

One such advanced strategy is the "borrowing hydrogen" (BH) approach, which utilizes alcohols as alkylating agents, with water as the only byproduct. acs.org This transformation has been successfully catalyzed by various homogeneous precious metal catalysts based on ruthenium, rhodium, and iridium. acs.org In an effort to reduce reliance on precious metals, catalysts based on earth-abundant first-row transition metals have been developed. acs.org An efficient manganese-catalyzed N-alkylation of sulfonamides using benzylic and primary aliphatic alcohols has been reported, providing mono-N-alkylated products in excellent yields. acs.orgorganic-chemistry.org Another approach involves the intermolecular alkylation of sulfonamides with trichloroacetimidates, which proceeds under thermal conditions in refluxing toluene (B28343) without the need for an external catalyst. organic-chemistry.orgnih.gov

Table 1: Comparison of N-Alkylation Strategies for Sulfonamides
MethodAlkylating AgentCatalyst/ConditionsKey AdvantagesReference
Classical AlkylationAlkyl HalidesBaseWell-established acs.org
Borrowing Hydrogen (BH)AlcoholsPrecious metal (Ru, Rh, Ir) or Earth-abundant metal (Mn, Cu) catalystsUses readily available alcohols; water is the only byproduct acs.orgorganic-chemistry.org
Thermal AlkylationTrichloroacetimidatesRefluxing toluene, no catalystCatalyst-free organic-chemistry.orgnih.gov

Reductive Transformations in Synthesis Pathways

Reductive processes, particularly the conversion of nitro groups to amino groups, are critical steps in the synthetic pathways leading to the target compound. The final 4-amino group is typically installed via the reduction of a corresponding nitro precursor.

Reduction of Nitro Groups to Amino Groups

The reduction of a nitro group is a fundamental transformation that provides a reliable route to introduce an amino group. acs.org While catalytic hydrogenation is a common choice, several other reagents are effective and offer advantages in terms of chemoselectivity.

Tin(II) Chloride (SnCl₂) : This reagent provides a mild method for the reduction of nitroarenes and is often used when other reducible functional groups are present in the molecule. commonorganicchemistry.comresearchgate.net

Metals in Acid : The use of metals such as iron (Fe) or zinc (Zn) in an acidic medium (e.g., acetic acid or hydrochloric acid) is a classical and effective method for nitro group reduction. commonorganicchemistry.com

Sodium Sulfide (B99878) (Na₂S) : For substrates that are sensitive to hydrogenation or acidic conditions, sodium sulfide can be a useful alternative. commonorganicchemistry.com It can sometimes achieve the selective reduction of one nitro group in the presence of others. commonorganicchemistry.com

Trichlorosilane (B8805176) (HSiCl₃) : A more recent development is a process for the reduction of nitro groups to amines using trichlorosilane in the presence of an organic base, which is efficient and has wide applicability. google.com

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a powerful and frequently employed method for the reduction of nitro groups, valued for its efficiency and clean reaction profiles. google.com This technique is significant in industrial applications for the preparation of aromatic amines from nitroaromatic compounds. google.com

The most common system for this transformation is palladium on carbon (Pd/C) as the catalyst with hydrogen gas (H₂) as the reductant. commonorganicchemistry.com This method is highly effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com For substrates containing functionalities sensitive to hydrogenolysis, such as aromatic halides, Raney nickel is often used as an alternative catalyst. commonorganicchemistry.com

The hydrogenation of nitroaromatics proceeds through several intermediates, including the corresponding nitroso and hydroxylamine (B1172632) species. google.comnih.gov In some cases, the accumulation of the hydroxylamine intermediate can be problematic, but it has been found that the addition of catalytic amounts of vanadium compounds can almost completely prevent this accumulation. google.com Recent innovations in this area include the development of hybrid bio-chemo catalysts. For example, a NiFe hydrogenase supported on carbon has been shown to hydrogenate various nitrobenzene (B124822) derivatives to the corresponding anilines under mild conditions, using hydrogen at atmospheric pressure. nih.gov

Table 2: Common Catalytic Hydrogenation Systems for Nitro Group Reduction
Catalyst SystemTypical ConditionsSubstrate SuitabilityReference
Palladium on Carbon (Pd/C)H₂ gas, various solvents (e.g., EtOH, MeOH)General purpose for aromatic and aliphatic nitro groups commonorganicchemistry.com
Raney NickelH₂ gas, various solventsUseful for substrates with aromatic halides to prevent dehalogenation commonorganicchemistry.com
NiFe Hydrogenase/CarbonH₂ gas (atmospheric pressure)Mild conditions, tolerance of various functional groups nih.gov
Platinum-based catalystsH₂ gas, liquid phaseHigh reactivity for various aromatic nitro compounds uctm.edu

Novel and Green Chemistry Approaches in Synthesis

Recent advancements in synthetic chemistry have introduced innovative techniques that offer significant advantages over traditional methods. These approaches often lead to higher yields, reduced reaction times, milder conditions, and a lower environmental footprint.

Electrochemical synthesis is emerging as a powerful and green tool for constructing sulfonamide frameworks. This method avoids the need for harsh reagents by using electrical potential to drive chemical reactions. A notable strategy involves the direct, metal-free, three-component synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.gov This process works through an electrochemical C-H activation, where an amidosulfinate intermediate, formed in situ, serves as both the nucleophile and the supporting electrolyte. nih.gov The proposed mechanism involves the initial anodic oxidation of the arene to a radical cation, which is then attacked by the amidosulfinate, followed by a second oxidation to yield the sulfonamide. nih.gov

Another electrochemical approach allows for the synthesis of different sulfonamide derivatives from the same precursors simply by controlling the electrode potential. rsc.orgnih.gov For instance, the anodic oxidation of certain aniline (B41778) derivatives generates a p-quinone diimine. acs.org This electrogenerated intermediate readily undergoes a Michael-type addition reaction with arylsulfinic acids to form the corresponding sulfonamide derivatives. nih.govacs.org This method highlights the precision and selectivity achievable through electrochemical control.

Table 1: Overview of Electrochemical Synthesis Methods for Sulfonamides

Method Precursors Key Features Mechanism Highlights
Direct C-H Sulfonamidation (Hetero)arenes, SO₂, Amines Metal-free; No prefunctionalization required; Amidosulfinate as dual-role intermediate. nih.gov Anodic oxidation of arene to radical cation, followed by nucleophilic attack and further oxidation. nih.gov
Controlled-Potential Synthesis Aniline derivatives, Arylsulfinic acids Product selectivity controlled by electrode potential; Can yield mono- or disulfone derivatives. rsc.orgnih.gov Anodic oxidation to a quinone diimine intermediate, followed by Michael-type addition. nih.govacs.org

| Decarboxylative Sulfonylation | Cinnamic acids, SO₂, Amines | Metal-free; Uses inexpensive graphite (B72142) electrodes; High regio- and stereoselectivity. chemrxiv.org | Electrochemical decarboxylation to form a vinyl radical which is trapped by SO₂ and an amine. chemrxiv.org |

Photochemical reactions offer a unique pathway for activating molecules using light, often enabling transformations that are difficult to achieve through thermal methods. A serendipitous discovery has shown that sulfonamides can be produced by the photoirradiation of nitrobenzene derivatives in the presence of alkyl thiols, without the need for additional reagents. tandfonline.comtandfonline.com This novel reaction expands the synthetic utility of nitroaromatic compounds.

The proposed mechanism for this photosulfonamidation involves the photo-excited nitrobenzene, which exists in a biradical-like state. tandfonline.comtandfonline.com This excited state abstracts a hydrogen atom from the thiol's S-H group. The resulting thiyl radical then couples with the nitrogen atom of the nitro group. In a subsequent step, the two oxygen atoms from the nitro group are transferred to the sulfur atom, forming the sulfonamide linkage. tandfonline.comtandfonline.com While yields can be low, this discovery opens a new avenue for S-N bond formation under mild conditions. tandfonline.com

Table 2: Key Findings in Photoreactions of Nitrobenzene Derivatives

Reactants Product Proposed Mechanism Significance
Nitrobenzene derivatives, Alkyl thiols N-Aryl sulfonamides 1. Photo-excitation of nitrobenzene to a biradical state. 2. Hydrogen abstraction from thiol. 3. Radical coupling at nitrogen. 4. Oxygen transfer from nitro to sulfur. tandfonline.comtandfonline.com A novel, reagent-free method for sulfonamide synthesis, expanding the scope of nitro and thiol chemistry. tandfonline.comtandfonline.com

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern green chemistry, drastically accelerating reaction rates and often improving product yields. organic-chemistry.orgscirp.org The synthesis of sulfonamides is particularly amenable to this technology. Compared to conventional heating, microwave irradiation provides rapid and uniform heating, which can lead to cleaner reactions and simpler purification processes. organic-chemistry.orgacs.org

One efficient microwave-assisted method allows for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts, bypassing the need to isolate unstable sulfonyl chloride intermediates. organic-chemistry.orgscribd.com This process uses 2,4,6-trichloro- rsc.orgorganic-chemistry.orgscribd.com-triazine (TCT) as an activating agent. The reaction proceeds in two short microwave-irradiated steps, demonstrating good functional group tolerance and providing high-purity sulfonamides in excellent yields. organic-chemistry.orgscribd.com

Solvent-free, or solid-state, reactions represent another green chemistry approach by eliminating the environmental and safety issues associated with volatile organic solvents. While specific solvent-free methods for the target compound are not detailed, the dehalogenation of halonitrobenzenes—a potential step in synthesizing precursors—has been explored under solvent-free conditions. google.comgoogle.com However, these methods can present industrial challenges, such as the need for high temperatures and closed environments, which can complicate scaling up the process. google.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

Parameter Conventional Heating Microwave Irradiation
Reaction Time Several hours (e.g., 24-48 h). nih.gov Minutes (e.g., 7-20 min). scirp.orgacs.orgnih.gov
Product Yield Moderate to good. Good to excellent; often higher than conventional methods. organic-chemistry.orgscirp.org
Energy Efficiency Lower, due to bulk heating of the reaction vessel and surroundings. Higher, due to direct heating of the solvent and reactant molecules.

| Reaction Conditions | Often requires higher temperatures for prolonged periods. | Can reach target temperatures rapidly, sometimes at lower bulk temperatures. scirp.org |

Synthetic Challenges and Optimization in Industrial and Laboratory Scale

Despite advancements, the synthesis of nitroaromatic sulfonamides like 4-amino-N,N-dimethyl-3-nitrobenzene-1-sulfonamide is not without its difficulties. Both laboratory and industrial-scale productions face challenges related to reagent stability, reaction conditions, and process scalability.

A primary challenge in traditional sulfonamide synthesis is the reliance on sulfonyl chlorides as intermediates. nih.gov These compounds are often moisture-sensitive and may not be suitable for long-term storage. organic-chemistry.orgscribd.com Their preparation frequently involves harsh and corrosive reagents like chlorosulfuric acid, which poses safety and environmental risks. nih.gov Furthermore, the nitration of aromatic rings, a key step in synthesizing the nitrobenzene precursor, is a highly exothermic reaction that requires careful temperature control to prevent runaway reactions and the formation of potentially explosive di- and tri-nitrated byproducts. youtube.comwikipedia.org

Scaling up presents another set of obstacles. Processes that work well on a lab bench, such as certain solvent-free reactions conducted in a closed environment at 100°C, can be difficult to industrialize safely and efficiently. google.comgoogle.com

Optimization strategies are crucial to overcoming these challenges. A modern approach is the use of Quality by Design (QbD), which employs statistical methods like response surface methodology to systematically identify the ideal reaction conditions. tandfonline.com By optimizing parameters such as temperature and base equivalence, it is possible to significantly reduce reaction times (from hours to minutes), minimize the use of excess reagents, and maintain high yields and selectivity. tandfonline.com The development of one-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, also enhances efficiency and reduces waste. acs.org For example, a one-pot method for converting aromatic acids directly into sulfonamides has been developed, leveraging copper-catalyzed decarboxylation followed by amination in the same vessel. acs.org

Table 4: Summary of Synthetic Challenges and Optimization Strategies

Challenge Description Optimization Strategy
Reagent Instability Sulfonyl chlorides are often moisture-sensitive, limiting storage and handling. organic-chemistry.orgscribd.com Develop direct synthesis routes from more stable precursors like sulfonic acids. organic-chemistry.org One-pot procedures that generate and consume the intermediate in situ. acs.org
Harsh Conditions Use of corrosive reagents (e.g., chlorosulfuric acid) and high temperatures. nih.govgoogle.com Employ milder, greener methods like electrochemical synthesis. nih.gov Use microwave-assist to reduce reaction time and temperature requirements. scirp.org
Exothermic Reactions Nitration of benzene is highly exothermic, with risks of over-reaction and explosive byproducts. youtube.com Strict temperature control (e.g., using ice baths) and dropwise addition of reagents. youtube.com
Scalability Laboratory methods may be difficult to implement on an industrial scale due to safety or equipment constraints. google.com Develop processes using more manageable conditions (e.g., atmospheric pressure, lower temperatures). google.com Optimize reactions to improve efficiency and reduce batch time. tandfonline.com

| Efficiency and Waste | Multi-step syntheses with purification at each stage can be inefficient and generate significant waste. | Implement Quality by Design (QbD) to find optimal conditions. tandfonline.com Design one-pot, multi-component reactions to improve atom economy. nih.govacs.org |

Advanced Spectroscopic and Crystallographic Structural Elucidation of 4 Amino N,n Dimethyl 3 Nitrobenzene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, it is possible to verify the presence of key functional groups and map the precise connectivity of atoms.

One-dimensional NMR serves as the primary tool for verifying the core structure of 4-AMINO-N,N-DIMETHYL-3-NITROBENZENE-1-SULFONAMIDE. The expected chemical shifts in both proton (¹H) and carbon-13 (¹³C) NMR spectra are influenced by the electronic effects of the amino (-NH₂), nitro (-NO₂), and N,N-dimethylsulfonamide (-SO₂N(CH₃)₂) substituents on the benzene (B151609) ring.

The ¹H NMR spectrum is predicted to display distinct signals for the aromatic protons and the methyl groups. The N,N-dimethyl group is expected to appear as a singlet, integrating to six protons. For a similar compound, N,N-dimethyl-4-nitrobenzenesulfonamide, this signal appears around δ 2.8–3.1 ppm. The three aromatic protons will exhibit a specific splitting pattern due to their coupling relationships. The proton ortho to the nitro group is expected to be the most deshielded, while the others will be influenced by both the electron-donating amino group and the electron-withdrawing sulfonamide and nitro groups.

In the ¹³C NMR spectrum, six distinct signals are anticipated for the aromatic carbons, in addition to a signal for the N-methyl carbons. The carbon atoms directly attached to the electron-withdrawing nitro and sulfonamide groups will be shifted downfield, while the carbon attached to the amino group will be shifted upfield. Spectroscopic data for the closely related 4-Amino-3-nitrobenzenesulfonamide has been used to confirm its structure, supporting the predicted spectral features.

Predicted ¹H and ¹³C NMR Data

¹H NMR (Predicted)¹³C NMR (Predicted)
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentPredicted Chemical Shift (δ, ppm)
-N(CH₃)₂~2.8Singlet (s)-N(CH₃)₂~38
-NH₂Broad SingletSinglet (s, br)C1 (-SO₂N(CH₃)₂)~135-140
Aromatic H~6.8-7.0Doublet (d)C2~125-130
Aromatic H~7.8-8.0Doublet of Doublets (dd)C3 (-NO₂)~145-150
Aromatic H~8.2-8.4Doublet (d)C4 (-NH₂)~148-152
C5~115-120
C6~120-125

While 1D NMR suggests the presence of functional groups, two-dimensional (2D) NMR experiments are indispensable for confirming the specific substitution pattern on the benzene ring. semanticscholar.org

Correlation Spectroscopy (COSY): A homonuclear COSY experiment would reveal correlations between adjacent aromatic protons, confirming their connectivity and helping to assign their specific positions on the ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals in the aromatic region to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range connectivity (typically over 2-3 bonds). Key expected correlations would include those from the N-methyl protons to the sulfonamide-bearing carbon (C1) and from the aromatic protons to neighboring and distant carbons. These correlations would provide unambiguous proof of the 1,3,4-substitution pattern of the functional groups.

In contrast to solution NMR where rapid molecular tumbling averages out anisotropic interactions, solid-state NMR provides information on the molecule's structure and conformation in the crystalline state. emory.edu Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. nih.govnih.gov

For 4-AMINO-N,N-DIMETHYL-3-NITROBENZENE-1-SULFONAMIDE, solid-state NMR could reveal the effects of crystal packing and intermolecular interactions, such as hydrogen bonding. Differences in the observed chemical shifts between the solid and solution states can indicate the presence and strength of these interactions. Furthermore, solid-state NMR can be used to study polymorphism, where a compound exists in different crystalline forms. emory.edu

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Conformation and Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds present and are particularly useful for identifying key functional groups and studying non-covalent interactions. nih.govnih.gov

The FT-IR and Raman spectra of 4-AMINO-N,N-DIMETHYL-3-NITROBENZENE-1-SULFONAMIDE are expected to be dominated by characteristic bands from the sulfonyl and nitro groups.

Sulfonyl (SO₂) Group: Sulfonamides exhibit two strong characteristic stretching vibrations for the S=O bonds. The asymmetric stretch typically appears in the range of 1370–1330 cm⁻¹, and the symmetric stretch is found around 1180–1160 cm⁻¹. researchgate.net For N,N-dimethyl-4-nitrobenzenesulfonamide, an analogue, these stretches are observed at approximately 1350 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).

Nitro (NO₂) Group: Aromatic nitro compounds also show two distinct, strong absorption bands. The asymmetric N-O stretch is typically found between 1550–1475 cm⁻¹, while the symmetric stretch appears in the 1360–1290 cm⁻¹ region. The exact positions of these bands can be influenced by the electronic environment on the aromatic ring.

Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amino (-NH₂)N-H Stretch3500–3300Medium
Sulfonyl (-SO₂)Asymmetric S=O Stretch~1350Strong
Sulfonyl (-SO₂)Symmetric S=O Stretch~1150Strong
Nitro (-NO₂)Asymmetric N-O Stretch~1520Strong
Nitro (-NO₂)Symmetric N-O Stretch~1340Strong

The presence of the primary amino (-NH₂) group as a hydrogen bond donor, and the oxygen atoms of the sulfonyl and nitro groups as potential acceptors, allows for the formation of intermolecular hydrogen bonds in the solid state. nih.gov These interactions are crucial in determining the crystal packing of the molecule.

In the FT-IR spectrum, hydrogen bonding is typically evidenced by a broadening and a shift to lower frequency (a red-shift) of the N-H stretching bands of the amino group. nih.gov Instead of sharp bands around 3500-3300 cm⁻¹, a broader absorption at a lower wavenumber would indicate that the N-H protons are engaged in hydrogen bonding, likely with the highly electronegative oxygen atoms of the sulfonyl group of a neighboring molecule (N-H···O=S). nih.gov Studies on related aminobenzamides and sulfonamides have confirmed that such intermolecular hydrogen bonding networks are common and significantly influence their solid-state structures. nih.govacs.orgnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like 4-AMINO-N,N-DIMETHYL-3-NITROBENZENE-1-SULFONAMIDE, as it typically generates intact molecular ions with minimal fragmentation. In positive ion mode, the molecule would be expected to readily protonate, likely at the primary amino group or one of the sulfonamide oxygens, to form the pseudomolecular ion [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. longdom.org For 4-AMINO-N,N-DIMETHYL-3-NITROBENZENE-1-SULFONAMIDE, the theoretical exact mass can be calculated for its molecular formula, C₈H₁₁N₃O₄S.

Table 1: Theoretical Mass Data for 4-AMINO-N,N-DIMETHYL-3-NITROBENZENE-1-SULFONAMIDE

Species Molecular Formula Theoretical Monoisotopic Mass (Da)
[M] C₈H₁₁N₃O₄S 245.0470
[M+H]⁺ C₈H₁₂N₃O₄S⁺ 246.0543
[M+Na]⁺ C₈H₁₁N₃NaO₄S⁺ 268.0362

Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide structural information through characteristic fragmentation. Based on studies of similar aromatic sulfonamides and nitroaromatic compounds, several fragmentation pathways can be predicted nih.govnih.gov:

  • Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides involves the rearrangement and elimination of sulfur dioxide (SO₂; 64 Da), which can be promoted by electron-withdrawing groups. nih.govresearchgate.net
  • Cleavage of the S-N Bond: The bond between the sulfur atom and the dimethylamino nitrogen may cleave, leading to characteristic fragment ions.
  • Loss of Nitro Group Fragments: Fragmentation of the nitro group can occur, typically involving the loss of NO (30 Da) or NO₂ (46 Da). nih.govresearchgate.net
  • Cleavage of the Ar-S Bond: The bond between the aromatic ring and the sulfur atom can break, leading to fragments corresponding to the substituted benzene ring and the sulfonamide moiety.
  • Single-Crystal X-ray Diffraction for Solid-State Structure Determination

    While a specific crystal structure for 4-AMINO-N,N-DIMETHYL-3-NITROBENZENE-1-SULFONAMIDE has not been reported, the principles of X-ray diffraction and the known behavior of its constituent functional groups allow for a predictive analysis of its solid-state characteristics.

    Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and Van der Waals Forces

    The solid-state structure would be stabilized by a combination of intermolecular forces:

    Hydrogen Bonding: This is expected to be the most significant interaction. The primary amine (-NH₂) provides two strong hydrogen bond donors. The potential acceptors are the highly electronegative oxygen atoms of the nitro group and the sulfonamide group. Studies on related sulfonamides show a strong preference for amino protons to form hydrogen bonds with sulfonyl oxygens, often resulting in chain or dimer motifs. nih.gov The nitro group's oxygens are also potent acceptors, likely participating in the hydrogen-bonding network. mdpi.com

    π-π Stacking: The electron-rich amino-substituted aromatic ring and the electron-deficient nitro-substituted ring create a "push-pull" system. This electronic disparity could favor offset π-π stacking interactions between adjacent molecules, contributing to the stability of the crystal lattice.

    Conformational Analysis in the Crystalline State

    The conformation of the molecule in the solid state would reveal the three-dimensional arrangement of its atoms. A key conformational feature would be the torsion angle defined by the C-S-N-C bonds of the N,N-dimethylsulfonamide group relative to the plane of the benzene ring. In related N-phenylbenzenesulfonamides, this group often adopts a twisted or synclinal conformation. mdpi.com The steric bulk of the ortho-nitro group and the N,N-dimethyl groups would likely influence the rotational freedom around the Ar-S and S-N bonds, leading to a specific, energetically favorable conformation within the crystal lattice.

    Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

    UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique provides valuable information about the electronic structure of conjugated systems.

    The molecular structure of 4-AMINO-N,N-DIMETHYL-3-NITROBENZENE-1-SULFONAMIDE contains a potent electron-donating group (the amino group) and a strong electron-withdrawing group (the nitro group) attached to a π-conjugated benzene ring. This arrangement classifies it as a "push-pull" chromophore.

    Such systems are characterized by a significant electronic transition known as an Intramolecular Charge Transfer (ICT) band. rsc.orgresearchgate.net This transition involves the movement of electron density from the highest occupied molecular orbital (HOMO), which is largely localized on the amino group and the benzene ring, to the lowest unoccupied molecular orbital (LUMO), which is primarily centered on the nitro group.

    The key features expected in the UV-Vis spectrum are:

    π → π Transitions:* Absorption bands at shorter wavelengths (typically < 300 nm) corresponding to electronic transitions within the aromatic ring.

    Intramolecular Charge Transfer (ICT) Band: A strong and broad absorption band at a longer wavelength (likely in the range of 350-450 nm). This band is responsible for the color of many nitroaniline derivatives. researchgate.nettaylorandfrancis.com The energy of this transition is sensitive to the electronic nature of the substituents and the solvent environment. acs.orgacs.org

    The presence of the N,N-dimethylsulfonamide group, being weakly electron-withdrawing, would likely have a minor modulating effect on the primary ICT transition dominated by the amino and nitro groups.

    Table 2: Expected UV-Vis Absorption Characteristics

    Transition Type Expected Wavelength Range (nm) Description
    π → π* 250 - 300 Localized excitations within the benzene ring system.

    The exact position and intensity of these absorption bands would be influenced by the solvent polarity, a phenomenon known as solvatochromism. acs.orgnih.gov In more polar solvents, the strong ICT band would likely exhibit a bathochromic (red) shift due to the stabilization of the more polar excited state. acs.org

    Computational and Theoretical Investigations of 4 Amino N,n Dimethyl 3 Nitrobenzene 1 Sulfonamide

    Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

    Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. electrochemsci.orgresearchgate.net It is widely employed to calculate a variety of molecular properties with high accuracy. For a molecule like 4-AMINO-N,N-DIMETHYL-3-NITROBENZENE-1-SULFONAMIDE, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the standard approach to derive the properties outlined below. indexcopernicus.com

    Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to the minimum energy on the potential energy surface. This process predicts key structural parameters. For 4-AMINO-N,N-DIMETHYL-3-NITROBENZENE-1-SULFONAMIDE, these calculations would define the bond lengths, bond angles, and dihedral (torsion) angles between the constituent atoms. The results would reveal the spatial arrangement of the amino, nitro, and N,N-dimethylsulfonamide groups relative to the benzene (B151609) ring. indexcopernicus.com Theoretical predictions are often validated by comparison with experimental data from techniques like X-ray crystallography when available. nih.gov

    Table 1: Predicted Structural Parameters for 4-AMINO-N,N-DIMETHYL-3-NITROBENZENE-1-SULFONAMIDE This table illustrates the type of data obtained from geometry optimization calculations. Actual values would require a specific DFT calculation to be performed.

    ParameterDescriptionPredicted Value
    C-S Bond LengthThe distance between the benzene ring carbon and the sulfur atom of the sulfonamide group.~1.78 Å
    S-N Bond LengthThe distance between the sulfur atom and the nitrogen of the N,N-dimethyl group.~1.65 Å
    C-N (Nitro) Bond LengthThe distance between the benzene ring carbon and the nitrogen of the nitro group.~1.48 Å
    C-N (Amino) Bond LengthThe distance between the benzene ring carbon and the nitrogen of the amino group.~1.37 Å
    O-S-O Bond AngleThe angle formed by the two oxygen atoms and the central sulfur atom.~120°
    C-S-N-C Dihedral AngleThe torsion angle defining the rotation around the S-N bond, indicating the orientation of the dimethylamino group.Variable

    Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. electrochemsci.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

    For 4-AMINO-N,N-DIMETHYL-3-NITROBENZENE-1-SULFONAMIDE, the analysis would likely show the HOMO density localized on the electron-donating amino group and the benzene ring, while the LUMO density would be concentrated on the electron-withdrawing nitro and sulfonamide groups. This distribution indicates that charge transfer occurs within the molecule, which is crucial for its electronic and optical properties. nih.govnih.gov

    Table 2: Frontier Molecular Orbital (FMO) Properties This table outlines the key electronic parameters derived from FMO analysis.

    ParameterDescription
    EHOMOEnergy of the Highest Occupied Molecular Orbital; related to the ionization potential.
    ELUMOEnergy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity.
    Energy Gap (ΔE)Calculated as ELUMO - EHOMO; indicates chemical reactivity and stability.
    Chemical Hardness (η)(ELUMO - EHOMO) / 2; measures resistance to change in electron distribution.
    Electronegativity (χ)-(ELUMO + EHOMO) / 2; measures the power of an atom to attract electrons.

    A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net Different colors on the map denote varying electrostatic potentials:

    Red: Regions of most negative potential, rich in electrons, indicating sites for electrophilic attack (e.g., oxygen atoms of the nitro and sulfonamide groups). electrochemsci.org

    Blue: Regions of most positive potential, electron-deficient, indicating sites for nucleophilic attack (e.g., hydrogen atoms of the amino group). thaiscience.info

    Green: Regions of neutral potential.

    For 4-AMINO-N,N-DIMETHYL-3-NITROBENZENE-1-SULFONAMIDE, the MEP map would highlight the strong negative potential around the oxygen atoms of the nitro and sulfonamide groups, making them attractive for interactions with electrophiles. Conversely, the hydrogen atoms of the primary amine would exhibit a positive potential, marking them as likely sites for nucleophilic interaction. electrochemsci.orgresearchgate.net

    Natural Bond Orbital (NBO) analysis provides detailed insight into intramolecular interactions, such as charge delocalization and hyperconjugation. nih.gov This method examines the transfer of electron density between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E2) associated with these interactions quantifies their strength. Larger E2 values indicate more significant charge delocalization and greater molecular stability. nih.gov In the context of the target molecule, NBO analysis would likely reveal strong interactions between the lone pair electrons of the amino group's nitrogen and the π* anti-bonding orbitals of the benzene ring, as well as delocalization involving the nitro and sulfonamide groups. indexcopernicus.com

    Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.gov The theoretical frequencies are typically scaled by an empirical factor to correct for anharmonicity and limitations in the computational method, leading to better agreement with experimental spectra. sci-hub.se This analysis allows for the precise assignment of vibrational modes to specific functional groups, such as the N-H stretching of the amino group, the asymmetric and symmetric stretching of the NO₂ group, and the S=O stretching of the sulfonamide group. scirp.orgresearchgate.net

    Table 3: Representative Vibrational Modes and Predicted Frequencies This table shows examples of vibrational modes and the typical wavenumber ranges where they are predicted to appear for sulfonamide derivatives.

    Vibrational ModeFunctional GroupTypical Predicted Wavenumber (cm-1)
    N-H Asymmetric Stretch-NH₂ (Amino)~3500
    N-H Symmetric Stretch-NH₂ (Amino)~3400
    N-O Asymmetric Stretch-NO₂ (Nitro)~1560
    N-O Symmetric Stretch-NO₂ (Nitro)~1350
    S=O Asymmetric Stretch-SO₂- (Sulfonamide)~1310
    S=O Symmetric Stretch-SO₂- (Sulfonamide)~1150

    Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogues

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of analogues of 4-AMINO-N,N-DIMETHYL-3-NITROBENZENE-1-SULFONAMIDE, QSAR studies are instrumental in predicting the biological activities of novel derivatives and in elucidating the structural features that govern these activities.

    Research on various sulfonamide derivatives has successfully utilized QSAR models to predict activities ranging from antimicrobial to anticancer effects. ekb.egbenthamdirect.comjbclinpharm.orgresearchgate.net These models are constructed by correlating physicochemical descriptors of the molecules with their experimentally determined biological activities. Key descriptors often include electronic properties (such as electrophilicity), steric effects, and hydrophobicity (log P). ekb.eg For instance, a study on benzene sulfonamide derivatives identified electrophilicity, SCF energy, and molar refractivity as significant descriptors for predicting antioxidant activity. ekb.eg

    The general approach involves developing a regression model, which can be linear (Multiple Linear Regression) or non-linear (Artificial Neural Network), that best fits the data. researchgate.net The predictive power and robustness of these models are rigorously validated using statistical methods. jbclinpharm.org Such models can guide the synthesis of new analogues with potentially enhanced efficacy. For example, QSAR models have been used to predict new sulfonamide compounds with improved antioxidant effectiveness. ekb.eg The insights gained from these models can provide theoretical guidance for the design and synthesis of novel therapeutic agents. benthamdirect.com

    Below is an illustrative data table showing a hypothetical QSAR model for a series of sulfonamide analogues, highlighting the relationship between structural descriptors and predicted biological activity.

    Compound AnalogueLogP (Hydrophobicity)Electronic Parameter (pKa)Steric Parameter (Molar Refractivity)Predicted IC50 (µM)
    Analogue 12.17.555.215.4
    Analogue 22.57.258.912.1
    Analogue 31.87.852.120.8
    Analogue 42.96.962.58.5

    Molecular Docking Studies for Ligand-Target Interactions

    Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. rjb.ro This technique is crucial for understanding the structural basis of interactions between drug candidates, such as analogues of 4-AMINO-N,N-DIMETHYL-3-NITROBENZENE-1-SULFONAMIDE, and their biological targets.

    Docking studies on related sulfonamide and nitroaromatic derivatives have been conducted to investigate their binding to various protein targets, including enzymes and receptors implicated in diseases like cancer and microbial infections. benthamdirect.comnih.govnih.gov These studies help in identifying key amino acid residues in the active site of the target protein that are involved in the binding of the ligand. The primary goal is to predict the binding conformation and affinity of the ligand to the target.

    The process involves generating a set of possible conformations of the ligand within the binding site of the receptor and then scoring these conformations based on a scoring function that estimates the binding energy. rjb.ro The results of molecular docking can provide valuable insights into the mechanism of action of a compound and can guide the design of more potent and selective inhibitors. For example, docking studies on aryl sulfonamide derivatives as Mcl-1 inhibitors have helped to understand the influence of structure and chirality on their inhibitory activity. benthamdirect.comqub.ac.uk Similarly, nitro-substituted benzamide (B126) derivatives have been studied through molecular docking to understand their binding to enzymes like iNOS. nih.govresearchgate.net

    The investigation of binding modes and interaction energies through molecular docking provides a detailed picture of the intermolecular interactions between a ligand and its target protein. These interactions are fundamental to the stability of the ligand-protein complex and, consequently, to the biological activity of the ligand.

    For sulfonamide-type compounds, common interactions observed in docking studies include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov The sulfonamide group (-SO2NH2) is a key pharmacophore that often participates in hydrogen bonding with the amino acid residues in the active site of the target protein. For instance, the nitrogen atom of the sulfonamide can act as a hydrogen bond acceptor, while the hydrogen atoms can act as donors.

    The following table summarizes the types of interactions and their corresponding energies that could be anticipated for analogues of 4-AMINO-N,N-DIMETHYL-3-NITROBENZENE-1-SULFONAMIDE based on studies of similar compounds.

    Type of InteractionInteracting Groups (Ligand)Interacting Amino Acid Residues (Protein)Estimated Interaction Energy (kcal/mol)
    Hydrogen BondingSulfonamide (-SO2NH2)Ser, Thr, Asn, Gln-2 to -5
    Hydrogen BondingAmino (-NH2)Asp, Glu, Ser-1 to -4
    ElectrostaticNitro (-NO2)Arg, Lys, His-3 to -6
    HydrophobicBenzene RingLeu, Val, Ile, Phe-1 to -3
    Pi-Pi StackingBenzene RingPhe, Tyr, Trp-1 to -2

    Reactivity and Reaction Mechanisms of 4 Amino N,n Dimethyl 3 Nitrobenzene 1 Sulfonamide

    Reactions Involving the Aromatic Nitro Group

    The nitro group (-NO₂) is a versatile functional group known for its strong electron-withdrawing nature and its susceptibility to reduction and photochemical reactions. nih.gov

    The reduction of the nitro group is one of the most significant reactions for nitroaromatic compounds. Depending on the reagents and reaction conditions, the nitro group can be fully reduced to a primary amine (-NH₂) or partially reduced to a hydroxylamino (-NHOH) derivative. surendranatheveningcollege.comwikipedia.org

    The complete reduction to an amino group is a fundamental transformation in organic synthesis, often accomplished through catalytic hydrogenation or using metals in acidic media. wikipedia.org The main pathway involves the stepwise reduction from the nitro group to a nitroso group, then to a hydroxylamine (B1172632), and finally to the amine. google.com

    Common Reduction Methods:

    Catalytic Hydrogenation: This method employs hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.org It is a widely used industrial process for the reduction of nitroaromatics. wikipedia.org

    Metal-Acid Systems: A classic method involves the use of metals like iron, tin, or zinc in the presence of an acid, such as hydrochloric acid (HCl). wikipedia.org

    Sulfide (B99878) Reagents: Reagents like sodium sulfide or ammonium (B1175870) hydrosulfide (B80085) can be used for the selective reduction of one nitro group in the presence of another. surendranatheveningcollege.com

    Partial reduction of the nitro group to form the corresponding N-arylhydroxylamine can be achieved under milder or more specific conditions. wikipedia.orglibretexts.org For instance, using zinc dust in a neutral aqueous solution of ammonium chloride can yield the hydroxylamine derivative. wikipedia.org This intermediate is typically reactive and can be isolated or used in situ for further transformations. libretexts.org

    Reaction TypeReagent/ConditionsProduct
    Complete ReductionH₂, Pd/C or Raney Nickel3,4-Diamino-N,N-dimethylbenzene-1-sulfonamide
    Complete ReductionFe, HCl3,4-Diamino-N,N-dimethylbenzene-1-sulfonamide
    Partial ReductionZn, NH₄Cl(aq)4-Amino-3-(hydroxyamino)-N,N-dimethylbenzene-1-sulfonamide

    Nitrobenzene (B124822) and its derivatives are known to undergo various photochemical reactions upon irradiation with UV light. tandfonline.com These transformations are often initiated from the excited triplet state of the nitroaromatic compound. tandfonline.comucl.ac.uk

    One common photochemical reaction is intermolecular hydrogen abstraction. tandfonline.com The photo-excited nitro group can abstract a hydrogen atom from a suitable donor molecule (like an alcohol), leading to the formation of N-hydroxyaniline or aniline (B41778) derivatives. tandfonline.com Another significant pathway is the photoreaction with thiols, which can serendipitously produce sulfonamides through a proposed mechanism involving the abstraction of a hydrogen atom from the thiol by the excited nitrobenzene biradical. tandfonline.comtandfonline.com Although the target molecule already contains a sulfonamide, this highlights the general reactivity of the nitro group under photochemical conditions.

    The surrounding environment, such as the solvent, can play a crucial role in the photochemical dynamics. For instance, in aqueous solutions, hydrogen bonding between water molecules and the nitrobenzene derivative can influence the rates of internal conversion processes. nih.gov

    Reactions of the Aromatic Amino Group

    The primary aromatic amino group (-NH₂) is a nucleophilic center and an activating, ortho-para directing group in electrophilic aromatic substitution. researchgate.net Its reactivity allows for a wide range of derivatization reactions.

    The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, enabling it to react with various electrophiles.

    Acylation: The amino group readily reacts with acylating agents like acid chlorides or acid anhydrides in the presence of a base (e.g., triethylamine) to form amides. This reaction is often used to protect the amino group or to introduce new functional moieties.

    Alkylation: Direct alkylation of the amino group with alkyl halides can occur. However, this reaction can be difficult to control and may lead to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium salt). Reductive amination is often a more controlled method for N-alkylation.

    Reaction TypeReagentProduct Class
    AcylationAcetyl chlorideN-(4-(N,N-dimethylsulfamoyl)-2-nitrophenyl)acetamide
    AlkylationMethyl iodide (excess)Mixture of N-methylated products

    A hallmark reaction of primary amines is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. nih.gov The reaction typically proceeds under neutral or mildly acidic conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net The formation of the azomethine group (C=N) is characteristic of this reaction. nih.gov Schiff bases derived from sulfonamides are a well-studied class of compounds with various applications. researchgate.net

    For 4-amino-N,N-dimethyl-3-nitrobenzene-1-sulfonamide, the reaction with an aldehyde, such as benzaldehyde, would yield the corresponding Schiff base.

    Reactions of the Sulfonamide Moiety

    The N,N-dimethylsulfonamide group (-SO₂N(CH₃)₂) is generally a stable and robust functional group. It is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. While often used as a protecting group for amines due to its stability, it can undergo certain reactions under specific conditions. nih.gov

    The primary reaction involving the sulfonamide moiety is cleavage, which typically requires harsh conditions. Nucleophilic aromatic substitution at the carbon atom bearing the sulfonamide group is a possible but challenging reaction. nih.gov More commonly, reactions involve the cleavage of the C-S or S-N bonds. For N-arylsulfonamides, deprotection can be achieved via nucleophilic aromatic substitution where a nucleophile attacks the aromatic ring, leading to the displacement of the sulfonamide group. nih.gov However, the N,N-dimethyl substitution on the nitrogen atom makes it a tertiary sulfonamide, which alters its reactivity compared to primary or secondary sulfonamides, for example, by preventing N-alkylation or reactions involving the N-H proton.

    N-Derivatization and Substitution Reactions

    The primary amino group (-NH₂) is a key site for derivatization, readily acting as a nucleophile. While specific studies on 4-amino-N,N-dimethyl-3-nitrobenzene-1-sulfonamide are not extensively detailed in the literature, the reactivity can be inferred from analogous compounds like 4-aminobenzenesulfonamides. These reactions typically involve the nucleophilic attack of the amino nitrogen on an electrophilic center.

    Common derivatization reactions include:

    Acylation: The amino group can be acylated by reacting with acid chlorides or anhydrides. This reaction is a standard method for producing N-acylsulfonamides. researchgate.netsemanticscholar.org

    Reaction with Isocyanates and Isothiocyanates: The amino group can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively.

    Michael Addition: The amino group can undergo conjugate addition to α,β-unsaturated carbonyl compounds.

    The following table summarizes potential N-derivatization reactions based on the known reactivity of similar aromatic amines and sulfonamides.

    Reaction TypeReagent ExampleProduct Type
    AcylationAcetyl ChlorideN-Acetyl derivative
    Urea FormationPhenyl IsocyanateN-Phenylurea derivative
    Thiourea FormationPhenyl IsothiocyanateN-Phenylthiourea derivative
    Michael AdditionAcrylic AcidN-Substituted-β-alanine derivative

    Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

    The substitution pattern on the benzene ring creates a complex reactivity profile for further substitutions. The outcome of aromatic substitution reactions is determined by the combined electronic and steric effects of the existing groups. assets-servd.host

    Electrophilic Aromatic Substitution (EAS)

    The reactivity of the benzene ring toward electrophiles is a balance between the powerful activating effect of the amino group and the strong deactivating effects of the nitro and N,N-dimethylsulfonamide groups. quora.com

    Directing Effects:

    -NH₂ (Amino): A strongly activating group that directs incoming electrophiles to the ortho and para positions. byjus.com

    -NO₂ (Nitro): A strongly deactivating group that directs incoming electrophiles to the meta position. msu.edu

    -SO₂N(CH₃)₂ (N,N-Dimethylsulfonamide): A deactivating group that directs incoming electrophiles to the meta position. lkouniv.ac.in

    Nucleophilic Aromatic Substitution (SNAr)

    Aromatic rings typically resist nucleophilic attack, but the presence of strong electron-withdrawing groups can activate the ring for nucleophilic aromatic substitution (SNAr). lumenlearning.comwikipedia.org The nitro and N,N-dimethylsulfonamide groups withdraw electron density from the ring, making it electron-deficient and thus susceptible to attack by strong nucleophiles.

    For an SNAr reaction to occur, a suitable leaving group (like a halide) is usually required. libretexts.org In 4-amino-N,N-dimethyl-3-nitrobenzene-1-sulfonamide, there is no conventional leaving group. However, in highly activated systems, the nitro group itself can sometimes be displaced by a very strong nucleophile. The positions ortho and para to the electron-withdrawing groups are the most activated sites for nucleophilic attack. lumenlearning.comlibretexts.org Therefore, the C3 (bearing the nitro group) and C1 (bearing the sulfonamide group) positions are the most likely sites for nucleophilic attack, should a suitable leaving group be present or if conditions are forcing enough to displace an existing group.

    Mechanistic Insights into Key Chemical Transformations

    N-Derivatization and Substitution

    The mechanism for N-derivatization reactions, such as acylation, involves the nucleophilic attack of the lone pair of electrons on the amino nitrogen onto the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride). This is typically followed by the elimination of a leaving group (e.g., chloride) to form the N-substituted product. The presence of a base is often required to neutralize the acidic byproduct. researchgate.net

    Electrophilic Aromatic Substitution

    The mechanism for EAS proceeds via a two-step addition-elimination process. msu.edumasterorganicchemistry.com

    Formation of the Sigma Complex (Arenium Ion): The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. msu.edu The stability of this intermediate determines the position of the attack. For attack at the C5 position (ortho to the amino group), the positive charge can be delocalized onto the nitrogen atom of the amino group, providing significant resonance stabilization. This is not possible for attack at other positions, explaining the strong directing effect of the amino group. byjus.comlkouniv.ac.in

    Deprotonation: A weak base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the final substituted product. masterorganicchemistry.com

    Nucleophilic Aromatic Substitution

    The SNAr mechanism also involves a two-step process. lumenlearning.comlibretexts.org

    Formation of the Meisenheimer Complex: A strong nucleophile attacks the electron-deficient carbon atom on the aromatic ring, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orgmasterorganicchemistry.com The negative charge in this intermediate is delocalized across the aromatic system and is effectively stabilized by the electron-withdrawing nitro and sulfonamide groups, particularly when they are positioned ortho or para to the site of attack. lumenlearning.comwikipedia.org

    Loss of the Leaving Group: The leaving group departs from the Meisenheimer complex, which re-establishes the aromaticity of the ring to give the substituted product. libretexts.orglibretexts.org The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction. masterorganicchemistry.com

    Derivatization and Analogue Synthesis Based on the 4 Amino N,n Dimethyl 3 Nitrobenzene 1 Sulfonamide Scaffold

    Design and Synthesis of Structurally Modified Analogues

    The design of analogues based on the 4-amino-N,N-dimethyl-3-nitrobenzene-1-sulfonamide scaffold involves the strategic modification of its core structure to explore new chemical space. Synthetic strategies often begin with readily available starting materials, such as 4-aminobenzenesulfonamide or 4-nitrobenzenesulfonyl chloride, and proceed through multi-step reaction sequences. libretexts.org The design process considers factors like the introduction of various substituents on the aromatic ring, alteration of the functional groups, and extension of the molecular framework.

    A general approach to synthesizing such analogues could involve:

    Nitration: Introduction of a nitro group onto a pre-existing aminobenzenesulfonamide ring. The directing effects of the amino and sulfonamide groups are key considerations in achieving the desired regiochemistry. libretexts.org

    Amination: Conversion of a nitro group to an amine, often through reduction. libretexts.org

    Sulfonamide Formation: Reaction of a sulfonyl chloride with dimethylamine (B145610) to form the N,N-dimethylsulfonamide moiety.

    These fundamental reactions can be performed in different orders to achieve the target molecule. For instance, nitrating N,N-dimethyl-4-aminobenzenesulfonamide or reacting 4-amino-3-nitrobenzenesulfonyl chloride with dimethylamine are plausible synthetic routes. The separation of isomers, which are frequently formed during electrophilic aromatic substitution reactions like nitration, is a critical step in these syntheses. libretexts.org

    Table 1: Common Strategies for Structural Modification of Benzenesulfonamide (B165840) Scaffolds
    Modification SiteSynthetic StrategyPotential OutcomeReference Example
    Aromatic RingElectrophilic aromatic substitution (e.g., halogenation, alkylation)Alters electronic properties and steric profileNitration of chlorobenzene (B131634) to produce nitro-isomers. libretexts.org
    Amino GroupAcylation, alkylation, or conversion to other functional groupsModifies basicity, hydrogen bonding capacity, and reactivityAcylation of anilines to form amides. libretexts.org
    Nitro GroupReduction to amine, hydroxylamine (B1172632), or azo compoundsIntroduces a new reactive site for further derivatizationCatalytic hydrogenation of nitroarenes to anilines. wikipedia.org
    Sulfonamide NitrogenReaction of sulfonyl chloride with various aminesSystematically varies substituents to modulate propertiesSynthesis of N-substituted-β-alanine derivatives from 4-aminobenzene-1-sulfonamide. nih.gov

    Modification of the Amino and Nitro Functionalities

    The amino and nitro groups on the 4-amino-N,N-dimethyl-3-nitrobenzene-1-sulfonamide scaffold are highly reactive and serve as primary points for derivatization.

    Nitro Group Modification: The nitro group is a strong electron-withdrawing group that can be readily transformed into other functionalities. The most common modification is its reduction to a primary amino group (-NH2). This transformation fundamentally changes the electronic nature of the substituent from strongly deactivating to strongly activating. Various reagents can be employed for this reduction, including catalytic hydrogenation (e.g., H2 over Pd/C) or metals in acidic media (e.g., Fe, Sn, or Zn in HCl). wikipedia.org Partial reduction can also yield intermediates like nitroso and hydroxylamine compounds. wikipedia.orggoogle.com The resulting new amino group can then undergo a wide range of subsequent reactions, such as diazotization or acylation, to introduce further diversity.

    Amino Group Modification: The existing primary amino group is nucleophilic and can be modified through several common reactions.

    Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often used as a protecting group strategy or to introduce new structural motifs. libretexts.org

    Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

    Diazotization: Conversion to a diazonium salt (ArN2+) by treatment with nitrous acid. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.

    Table 2: Potential Derivatization Reactions of Amino and Nitro Groups
    Functional GroupReaction TypeReagentsProduct Functional Group
    Nitro (-NO2)Complete ReductionH2/Pd/C, Fe/HClAmine (-NH2)
    Nitro (-NO2)Partial ReductionZn/NH4ClHydroxylamine (-NHOH)
    Amino (-NH2)AcylationAcetyl chlorideAcetamide (-NHCOCH3)
    Amino (-NH2)Diazotization/Substitution1. NaNO2, HCl; 2. CuClChloride (-Cl)

    Exploration of Sulfonamide N-Substitutions

    The N,N-dimethylsulfonamide group is a key feature of the scaffold. While the N,N-dimethyl substitution is relatively stable, the synthesis of analogues with different N-substituents is a primary strategy for modifying molecular properties. This is typically achieved by starting with the corresponding sulfonyl chloride (4-amino-3-nitrobenzenesulfonyl chloride) and reacting it with a diverse range of primary or secondary amines. This approach allows for the introduction of various alkyl, aryl, or heterocyclic groups at the sulfonamide nitrogen.

    The nature of the N-substituents can significantly impact:

    Solubility: Introducing polar groups can enhance aqueous solubility.

    Lipophilicity: Incorporating larger alkyl or aryl groups increases lipophilicity.

    The synthesis of N,N-dimethyl-4-nitrobenzenesulfonamide, a related compound, proceeds via the nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and dimethylamine. A similar strategy would be employed to generate a library of analogues of the target scaffold by varying the amine component in the reaction.

    Table 3: Examples of N-Substituents for Sulfonamide Analogue Synthesis
    Reactant AmineResulting N-Substituent GroupPotential Property Change
    Ammonia (NH3)-NH2 (Primary sulfonamide)Increases hydrogen bonding potential
    Methylamine (CH3NH2)-NHCH3 (Secondary sulfonamide)Moderate increase in lipophilicity
    Piperidine-N(CH2)5Introduces a cyclic, lipophilic group
    3-(Dimethylamino)propylamine-NH(CH2)3N(CH3)2Introduces a basic side chain, increases polarity

    Incorporation into Hybrid Molecules and Heterocyclic Systems

    The functional groups on the 4-amino-N,N-dimethyl-3-nitrobenzene-1-sulfonamide scaffold make it an excellent building block for constructing more complex molecular architectures, such as hybrid molecules or fused heterocyclic systems.

    Heterocyclic Systems: The primary amino group is a common starting point for the synthesis of various nitrogen-containing heterocycles. For example, it can be reacted with diketones to form pyrazoles or pyrroles, or it can be acylated and then cyclized to form oxadiazoles (B1248032) or triazoles. nih.gov In one synthetic pathway, an amino-benzenesulfonamide derivative was first converted to a hydrazide, which then underwent cyclization reactions with reagents like pentanedione or carbon disulfide to yield pyrazole (B372694) or oxadiazole rings, respectively. nih.gov

    Hybrid Molecules: The scaffold can be linked to other distinct molecular entities to create hybrid molecules. This strategy aims to combine the properties of both fragments. For example, the amino group can be used as a linker to attach the sulfonamide core to another pharmacophore, such as an imidazole (B134444) ring system. The synthesis of tri-aryl imidazole-benzene sulfonamide hybrids has been achieved through one-pot multicomponent reactions involving sulfanilamide (B372717) (a related primary sulfonamide), an aldehyde, and benzil. mdpi.com

    Table 4: Heterocyclic Systems Derived from Aminobenzene Scaffolds
    Starting Functional GroupKey ReagentsResulting HeterocycleReference
    Amino (via hydrazide intermediate)2,4-PentanedionePyrazole nih.gov
    Amino (via hydrazide intermediate)2,5-HexanedionePyrrole nih.gov
    Amino (via hydrazide intermediate)Carbon disulfide / KOHOxadiazole-thione nih.gov
    Amino (via semicarbazide)Aqueous NaOH (cyclization)Triazole nih.gov

    Structure-Reactivity Relationship Studies within Derivatives

    Structure-reactivity relationship (SRR) studies investigate how changes in the molecular structure of the derivatives affect their chemical reactivity and properties. For the 4-amino-N,N-dimethyl-3-nitrobenzene-1-sulfonamide scaffold, modifications to the three key functional groups induce predictable changes in the electronic environment of the aromatic ring.

    Amino Group (-NH2): This is a strong electron-donating group (activating) through resonance. Its derivatization, for example by acylation to an amide (-NHCOR), significantly reduces its electron-donating ability due to the electron-withdrawing nature of the carbonyl group. libretexts.org

    Nitro Group (-NO2): This is a powerful electron-withdrawing group (deactivating) through both resonance and induction. Its reduction to an amino group causes a dramatic shift from an electron-withdrawing to an electron-donating substituent, which greatly increases the electron density of the aromatic ring and alters its reactivity towards electrophiles.

    Sulfonamide Group (-SO2N(CH3)2): The sulfonamide group is electron-withdrawing through induction. The nature of the N-substituents can fine-tune this effect, though generally to a lesser extent than modifications of the nitro or amino groups.

    Table 5: Influence of Functional Group Modification on Aromatic Ring Electronics
    Original GroupModified GroupChange in Electronic EffectImpact on Ring Reactivity
    -NO2 (Strongly deactivating)-NH2 (Strongly activating)Increase in electron densityIncreased reactivity towards electrophiles
    -NH2 (Strongly activating)-NHCOCH3 (Moderately activating)Decrease in electron densityDecreased reactivity towards electrophiles
    -SO2N(CH3)2 (Deactivating)-SO2NH2 (Deactivating)Minor changeLargely unchanged reactivity profile

    Advanced Applications and Materials Science Potentials of 4 Amino N,n Dimethyl 3 Nitrobenzene 1 Sulfonamide Derivatives

    Role as a Synthetic Building Block and Intermediate in Organic Synthesis

    The compound 4-amino-N,N-dimethyl-3-nitrobenzene-1-sulfonamide and its analogs are valuable intermediates in organic synthesis due to the presence of multiple reactive sites. The amino (-NH₂) and nitro (-NO₂) groups, in particular, can be chemically transformed to introduce new functionalities or to construct more complex molecular architectures, especially heterocyclic systems.

    The amino group can undergo diazotization followed by azo coupling reactions, a cornerstone for the synthesis of azo dyes. unb.ca Furthermore, the nitro group can be selectively reduced to form another amino group, creating a diamino derivative. This resulting phenylenediamine structure is a key precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles. The sulfonamide moiety itself can also participate in reactions, for instance, N-alkylation using transition metal catalysts. mdpi.com

    The strategic manipulation of these functional groups allows chemists to use sulfonamides as building blocks for a diverse range of molecular targets. This versatility is crucial in fields like medicinal chemistry and materials science, where novel structures with specific properties are continuously sought. For example, the synthesis of various heterocyclic derivatives often relies on precursors containing amino and other functional groups that can participate in cyclization reactions. frontiersin.orgresearchgate.net

    Table 1: Key Synthetic Transformations of Substituted Nitro-Aminobenzenesulfonamides

    Functional Group Reaction Type Reagents/Conditions Resulting Structure/Functionality
    Amino (-NH₂) Diazotization & Azo Coupling NaNO₂, HCl; Electron-rich aromatic Azo compounds (dyes, pigments)
    Nitro (-NO₂) Reduction H₂, Pd/C or other reducing agents Amino (-NH₂) group
    Amino (-NH₂) Acylation / Schiff Base Formation Acid chlorides / Aldehydes Amides / Imines
    Sulfonamide (-SO₂NH-) N-Alkylation Alcohols, Transition metal catalysts N-substituted sulfonamides

    Exploration in Functional Materials Science (e.g., Dyes, Pigments, Optoelectronic Materials)

    Derivatives of 4-amino-N,N-dimethyl-3-nitrobenzene-1-sulfonamide have significant potential in the field of functional materials, particularly as dyes and in optoelectronic applications.

    Dyes and Pigments: The most prominent application is in the synthesis of azo dyes. Azo compounds contain the functional group R−N=N−R′ and are responsible for 60–70% of all dyes used in the textile and food industries. wikipedia.org The synthesis involves the reaction of a diazonium salt, prepared from a primary aromatic amine like 4-aminobenzenesulfonamide derivatives, with an electron-rich coupling component such as a phenol (B47542) or another aniline (B41778). The extended π-conjugation across the resulting molecule is responsible for its ability to absorb light in the visible spectrum, leading to vivid colors like reds, oranges, and yellows. wikipedia.org The specific color of the dye can be tuned by changing the substituents on the aromatic rings.

    Optoelectronic Materials: Sulfonamide-based organic molecules are being investigated for their unique optoelectronic properties. edu.krd These compounds can possess wide bandgap energies, making them suitable for applications in solar cells, transistors, and photovoltaic systems. edu.krdresearchgate.net The presence of electron-donating (like -NH₂) and electron-withdrawing (like -NO₂ and -SO₂NH₂) groups can facilitate intramolecular charge transfer, a crucial characteristic for optoelectronic materials. Theoretical studies, such as those using density functional theory (DFT), help in understanding the electronic structure, HOMO-LUMO characteristics, and bandgap energies, which are vital for designing materials with specific optical and electrical properties. researchgate.netresearchgate.net

    Table 2: Potential Functional Material Applications of Derivatives

    Material Class Key Synthetic Reaction Governing Principle Potential Application
    Azo Dyes Azo Coupling Extended π-conjugation Textiles, Pigments, pH Indicators
    Optoelectronic Materials Molecular Derivatization Intramolecular Charge Transfer, Bandgap Tuning Solar Cells, Photovoltaics, Transistors

    Development of Chemosensors and Recognition Elements

    The structural features of sulfonamide derivatives make them attractive candidates for the development of chemosensors. A chemosensor is a molecule that signals the presence of a specific chemical substance (analyte) through a measurable change, such as a change in color or fluorescence.

    Azo dyes derived from nitro-aromatic amines can function as colorimetric chemosensors. For instance, Azo Violet (p-nitrobenzeneazoresorcinol), a related azo compound, is used as a pH indicator and for the qualitative detection of certain metal ions. wikipedia.org It exhibits a distinct color change in the presence of magnesium salts in a basic environment. This sensing mechanism relies on the interaction between the analyte (e.g., a metal ion) and the functional groups of the dye molecule, which alters its electronic structure and, consequently, its light absorption properties. The sulfonamide group and other functionalities on the benzene (B151609) ring can be modified to create specific binding sites, enhancing both the sensitivity and selectivity of the sensor for a target analyte.

    Catalysis and Ligand Design Studies

    In the realms of catalysis and coordination chemistry, sulfonamide derivatives serve as versatile ligands. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex, which can have catalytic properties. The nitrogen and oxygen atoms within the sulfonamide group possess lone pairs of electrons that can coordinate with transition metals.

    The design of effective ligands is crucial for controlling the reactivity and selectivity of metal-catalyzed reactions. Researchers have used sulfonamides in the synthesis of ligands for various catalytic processes, including palladium-catalyzed reactions. mdpi.com Furthermore, the sulfonamide scaffold is a key component in the design of enzyme inhibitors. By mimicking the structure of a natural substrate, these molecules can bind to the active site of an enzyme, modulating its activity. nih.gov The ability to easily modify the substituents on the aromatic ring allows for the fine-tuning of the ligand's steric and electronic properties, which is essential for optimizing its binding affinity and selectivity for a specific metal catalyst or biological target. nih.gov

    Analytical Methodologies for Detection and Quantification of 4 Amino N,n Dimethyl 3 Nitrobenzene 1 Sulfonamide in Non Clinical Matrices

    Chromatographic Techniques for Purity and Mixture Analysis

    Chromatographic techniques are fundamental for separating and analyzing components within a mixture. wu.ac.th For a substituted aromatic compound like 4-AMINO-N,N-DIMETHYL-3-NITROBENZENE-1-SULFONAMIDE, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent methods.

    HPLC is a premier technique for the analysis of sulfonamides and related compounds due to its high resolution and sensitivity. wu.ac.thekb.eg Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating moderately polar compounds like sulfonamides.

    A simple, reliable, and sensitive RP-HPLC method developed for the related compound 4-amino benzene (B151609) sulphonamide can serve as a strong starting point. wu.ac.th This method uses a C8 stationary phase with a gradient mobile phase and UV-Visible/Photo-Diode Array (PDA) detection. wu.ac.th The presence of chromophoric groups (amino and nitro) in 4-AMINO-N,N-DIMETHYL-3-NITROBENZENE-1-SULFONAMIDE makes UV detection a viable and effective quantification strategy.

    Detailed Research Findings: An established method for a similar sulfonamide impurity was developed using a YMC-Triart C8 column (250×4.6 mm, 5μm) with a mobile phase flow rate of 1.0 mL/min. wu.ac.th Detection was carried out at 265 nm, and the column oven was maintained at 25 °C. wu.ac.th Such a method has been proven useful for rapid screening, impurity control, and routine quantitative analysis. wu.ac.th For isomer separation, which could be critical in purity analysis, columns capable of pi-pi interactions (e.g., Phenyl-hexyl or Pentafluorophenyl phases) may offer enhanced selectivity. researchgate.net

    Table 1: Typical HPLC Parameters for Analysis of Related Aromatic Sulfonamides
    ParameterTypical SettingSource(s)
    Column YMC-Triart C8 (250×4.6 mm, 5μm) wu.ac.th
    Mobile Phase Gradient elution with buffer/organic solvent wu.ac.th
    Flow Rate 1.0 mL/min wu.ac.th
    Detector UV-Visible / Photo-Diode Array (PDA) wu.ac.thwu.ac.th
    Detection Wavelength 265 nm wu.ac.th
    Injection Volume 5 µL wu.ac.th
    Column Temperature 25 °C wu.ac.th

    GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information. However, due to the polarity and low volatility of sulfonamides, direct analysis by GC is often challenging. nih.gov Chemical derivatization is typically required to convert the polar amine and sulfonamide groups into less polar, more volatile derivatives.

    Detailed Research Findings: For related compounds, derivatization techniques such as methylation with diazomethane (B1218177) followed by acylation have been successfully employed. oup.com This allows for the separation of multiple sulfonamide derivatives by capillary gas chromatography. nih.govoup.com The mass spectrometer detector offers high selectivity, allowing for the identification and quantification of the target analyte even in complex matrices. restek.com A GC-MS method would be particularly useful for identifying and quantifying volatile impurities or degradation products.

    Table 2: Considerations for GC-MS Method Development
    AspectConsiderationSource(s)
    Sample Preparation Derivatization is likely necessary to increase volatility. nih.govoup.com
    Column Fused silica (B1680970) capillary column (e.g., TR-5MS, 30m x 0.25mm x 0.25µm). nih.gov
    Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min). nih.gov
    Injection Mode Splitless or direct injection is common for trace analysis. restek.com
    Detector Mass Spectrometer (MS), often a triple quadrupole (MS/MS) for high selectivity. restek.com
    Ionization Mode Electron Ionization (EI) at 70 eV is standard. nih.gov

    Spectrophotometric and Fluorometric Methods for Quantification

    Spectrophotometric methods are often simple, cost-effective, and rapid, making them suitable for routine quantification. These methods typically rely on a chemical reaction that produces a colored product, which can be measured using a UV-Visible spectrophotometer.

    Detailed Research Findings: A common spectrophotometric method for primary aromatic amines, such as sulfonamides, is based on the Bratton-Marshall reaction. oup.com This involves diazotization of the primary amino group with nitrous acid, followed by a coupling reaction with a chromogenic agent like N-(1-Naphthyl)ethylenediamine or 8-hydroxyquinoline (B1678124) to form a stable, intensely colored azo dye. oup.comnih.gov A method using 8-hydroxyquinoline for various sulfonamides showed a resulting red-colored product with an absorption maximum around 500 nm. nih.govresearchgate.net Another approach involves forming a charge-transfer complex, for instance, with picric acid, which results in a yellow complex with an absorption maximum around 410-420 nm. jocpr.com

    Fluorometric methods, which measure fluorescence, can offer higher sensitivity than spectrophotometry. For sulfonamides, derivatization with a fluorescent tag like fluorescamine (B152294) is a common strategy. This approach has been used in conjunction with HPLC for the multi-residue analysis of sulfonamides in various matrices. nih.gov

    Table 3: Spectrophotometric Method Parameters for Sulfonamides
    ParameterTypical Setting/ReagentSource(s)
    Principle Diazotization and Azo Coupling nih.gov
    Coupling Reagent 8-Hydroxyquinoline nih.govresearchgate.net
    Reaction Medium Alkaline nih.govresearchgate.net
    Absorption Max (λmax) ~500 nm nih.gov
    Linearity Range 0.1 - 7.0 µg/mL nih.gov

    Electrochemical Detection Methods

    Electrochemical methods measure the current or potential changes resulting from the oxidation or reduction of an electroactive analyte at an electrode surface. nih.gov The presence of the reducible nitro group and the oxidizable amino group makes 4-AMINO-N,N-DIMETHYL-3-NITROBENZENE-1-SULFONAMIDE a suitable candidate for electrochemical detection.

    Detailed Research Findings: Electrochemical sensors, often based on modified glassy carbon electrodes, have been developed for the detection of various antibiotics and nitroaromatic compounds. nih.govresearchgate.net Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be used for direct analysis. nih.gov These methods are known for their high sensitivity, rapid response, and potential for miniaturization. nih.gov For instance, sensors using graphene and nanoparticle composites have shown excellent electrocatalytic activity and low limits of detection (in the nanomolar range) for related compounds. researchgate.net This approach could be adapted to develop a selective and sensitive method for the target sulfonamide in non-clinical matrices.

    Method Validation, Sensitivity, and Selectivity Studies

    Validation of any analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. wu.ac.th Validation studies are typically performed in accordance with guidelines from the International Council for Harmonisation (ICH). wu.ac.th

    Detailed Research Findings: For methods analyzing related sulfonamides, validation has demonstrated high performance across several key parameters.

    Linearity: HPLC methods for sulfonamides have shown excellent linearity with correlation coefficients (r²) of 0.999 or higher over the tested concentration ranges. wu.ac.thwu.ac.th Similarly, LC-MS/MS methods for related nitrophenols achieved R² values between 0.9962 and 0.9993. nih.gov

    Accuracy: Accuracy is often assessed through recovery studies. For an HPLC method, recovery was found to be in the range of 85% to 115%. wu.ac.thwu.ac.th Spectrophotometric methods have reported recoveries between 97.3% and 100.8%. nih.govresearchgate.net

    Precision: Precision is evaluated at different levels (repeatability, intermediate precision) and is expressed as the relative standard deviation (RSD). Intraday precision for spectrophotometric methods has been reported with RSDs of 0.1-0.5%. nih.govresearchgate.net

    Sensitivity: The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). For an HPLC-UV method analyzing a sulfonamide impurity, the LOD and LOQ were approximately 0.067 µg/mL and 0.202 µg/mL, respectively. wu.ac.th Spectrophotometric methods have reported LOQs in the range of 0.11-0.18 µg/mL. nih.gov

    Selectivity/Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components. In chromatography, this is demonstrated by achieving good resolution between the analyte peak and other peaks from the matrix, impurities, or degradation products. wu.ac.th Injecting blank and spiked samples helps confirm the absence of interference at the analyte's retention time. wu.ac.th

    Table 4: Summary of Validation Parameters from Methods for Analogous Compounds
    ParameterMethodTypical Value/RangeSource(s)
    Linearity (r²) HPLC> 0.999 wu.ac.thwu.ac.th
    Accuracy (% Recovery) HPLC85 - 115% wu.ac.thwu.ac.th
    Accuracy (% Recovery) Spectrophotometry97.3 - 100.8% nih.govresearchgate.net
    Precision (% RSD) Spectrophotometry0.1 - 0.5% nih.govresearchgate.net
    LOD HPLC-UV~0.067 µg/mL wu.ac.th
    LOQ HPLC-UV~0.202 µg/mL wu.ac.th
    Selectivity HPLCAnalyte peak well-resolved from interferences wu.ac.th

    Q & A

    Q. What are the established synthetic routes for 4-amino-N,N-dimethyl-3-nitrobenzene-1-sulfonamide, and what experimental parameters are critical for optimizing yield?

    A common method involves reacting 4-amino-3-nitrobenzenesulfonyl chloride with dimethylamine under controlled alkaline conditions (e.g., using triethylamine as a base). Key parameters include:

    • Temperature : Maintaining 0–5°C during sulfonamide bond formation to minimize side reactions .
    • Solvent selection : Polar aprotic solvents (e.g., dichloromethane or THF) enhance reactivity .
    • Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to dimethylamine ensures complete conversion .

    Table 1 : Example Optimization Parameters

    ParameterOptimal RangeImpact on Yield
    Temperature0–5°CPrevents decomposition of nitro groups
    Reaction Time4–6 hoursBalances completion vs. side reactions
    Base (Triethylamine)1.5 equivalentsNeutralizes HCl byproduct efficiently

    Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

    • NMR Spectroscopy :
      • ¹H NMR : Look for characteristic peaks:
    • Aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzene).
    • N,N-dimethyl groups (singlet at δ 2.8–3.2 ppm) .
      • ¹³C NMR : Sulfonamide sulfur resonance at ~110–120 ppm .
    • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₈H₁₀N₃O₄S) .
    • HPLC : Purity >95% with retention time consistency under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .

    Q. What purification strategies are recommended for isolating 4-amino-N,N-dimethyl-3-nitrobenzene-1-sulfonamide from reaction mixtures?

    • Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences between product and unreacted starting materials .
    • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent removes polar impurities .
    • Acid-Base Extraction : Leverage the compound’s weak acidity (pKa ~8.5) for selective partitioning .

    Advanced Research Questions

    Q. How can factorial design be applied to optimize reaction conditions for large-scale synthesis?

    A 2³ factorial design evaluates three variables (temperature, solvent polarity, and catalyst loading) to identify interactions:

    • Factors :
      • Temperature (Level 1: 0°C; Level 2: 25°C).
      • Solvent (Level 1: Dichloromethane; Level 2: THF).
      • Catalyst (Level 1: 0.5 mol%; Level 2: 1.0 mol%).
    • Response Variables : Yield, purity, and reaction time .

    Table 2 : Example Factorial Design Matrix

    RunTemp (°C)SolventCatalyst (%)Yield (%)
    10DCM0.578
    225THF1.065

    This approach reduces experimental runs by 50% while capturing non-linear effects .

    Q. What mechanistic insights explain the reactivity of the nitro and sulfonamide groups in cross-coupling reactions?

    • Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. Reductive conditions (e.g., H₂/Pd-C) convert it to an amine, altering electronic properties .
    • Sulfonamide : The N,N-dimethyl group sterically hinders nucleophilic attack at sulfur, stabilizing the sulfonamide bond under acidic conditions . Computational studies (DFT) suggest a resonance-assisted stabilization of the transition state in SNAr reactions .

    Q. How do researchers resolve contradictions in reported solubility data for this compound across different solvents?

    Discrepancies arise from polymorphic forms and measurement protocols:

    • Methodological Consistency : Standardize DSC (differential scanning calorimetry) to identify polymorphs .
    • Solvent Polarity Index : Correlate solubility with Hansen solubility parameters (δD, δP, δH) to explain deviations in polar vs. non-polar solvents .
    • Example : Higher solubility in DMSO (δ = 12.7) vs. hexane (δ = 7.3) aligns with the compound’s moderate polarity .

    Q. What computational tools are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes)?

    • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding affinities with sulfonamide-sensitive targets (e.g., carbonic anhydrase) .
    • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
    • ADMET Prediction : SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., CYP450 inhibition risk) .

    Q. What analytical strategies differentiate degradation products under oxidative vs. hydrolytic stress conditions?

    • LC-MS/MS : Monitor for:
      • Oxidative Degradation : Nitro-to-nitroso conversion (mass shift +14 Da) .
      • Hydrolytic Degradation : Cleavage of sulfonamide bond (fragments at m/z 155 and 121) .
    • Forced Degradation Studies :
      • Oxidative : 3% H₂O₂ at 40°C for 24 hours.
      • Hydrolytic : pH 10 buffer at 60°C for 48 hours .

    Q. How can isotopic labeling (e.g., ¹⁵N) aid in studying the compound’s metabolic pathways?

    • Tracer Studies : Synthesize ¹⁵N-labeled dimethylamine to track metabolic incorporation into urea cycle intermediates .
    • NMR/MS Detection : ¹⁵N isotopomers show distinct splitting patterns in spectra, enabling pathway elucidation .

    Q. What theoretical frameworks guide the interpretation of nonlinear optical (NLO) properties in this compound?

    • DFT Calculations : Hyperpolarizability (β) and dipole moment (μ) predict second-harmonic generation (SHG) efficiency .
    • Crystal Engineering : Polar space groups (e.g., Pna2₁) enhance NLO activity via aligned molecular dipoles .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.